molecular formula C20H23N5O B279644 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279644
M. Wt: 349.4 g/mol
InChI Key: JZOQFOYLZHULMT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as DM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. DM-1 is a member of the pyrazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide works by binding to the beta-tubulin subunit of microtubules, which prevents the assembly of microtubules and disrupts their function. This leads to cell cycle arrest and ultimately, cell death. This compound has been shown to be effective against both solid and hematological tumors, making it a promising candidate for cancer treatment.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of tumors. This compound has also been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining the health of the body.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has several advantages and limitations for use in lab experiments. One advantage is that it has potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound is also highly toxic and can cause significant side effects, which can limit its use in lab experiments. Additionally, this compound is a synthetic compound, which can make it difficult to obtain and purify for use in experiments.

Future Directions

There are several future directions for research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of new synthetic methods for producing this compound, which could improve its purity and yield. Another area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its toxicity. Additionally, researchers are interested in studying the mechanisms of resistance to this compound, which could help to identify new targets for cancer treatment. Overall, this compound is a promising compound that has the potential to be an effective cancer treatment, and further research is needed to fully understand its potential.

Synthesis Methods

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis method involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity and yield of the final product.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that this compound has potent anti-tumor activity, and it has been shown to be effective against a variety of different cancer cell lines. This compound works by targeting microtubules, which are essential for cell division. By disrupting microtubule function, this compound can prevent cancer cells from dividing and growing.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H23N5O/c1-14-7-5-6-8-18(14)13-25-16(3)20(15(2)23-25)22-19(26)10-9-17-11-21-24(4)12-17/h5-12H,13H2,1-4H3,(H,22,26)/b10-9+

InChI Key

JZOQFOYLZHULMT-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)/C=C/C3=CN(N=C3)C)C

SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C=CC3=CN(N=C3)C)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C=CC3=CN(N=C3)C)C

Origin of Product

United States

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